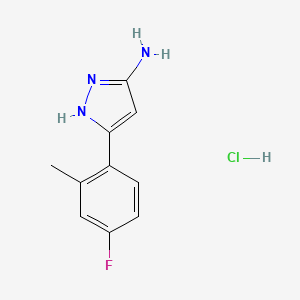
3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine is a complex organic compound that features a combination of piperidine, pyridine, and pyrazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Moiety: Starting with a suitable piperidine precursor, the Boc (tert-butoxycarbonyl) protecting group is introduced.
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The piperidine and pyrazole moieties are coupled under specific conditions, often involving palladium-catalyzed cross-coupling reactions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve continuous flow chemistry, use of greener solvents, and recycling of catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrazole rings.
Reduction: Reduction reactions could be used to modify the pyridine ring or reduce any nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
類似化合物との比較
Similar Compounds
3-(1-Boc-4-piperidyl)-1-(2-pyridyl)-1H-pyrazol-5-amine: Similar structure but with a different substitution pattern on the pyridine ring.
3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
The uniqueness of 3-(1-Boc-4-piperidyl)-1-(5-methyl-2-pyridyl)-1H-pyrazol-5-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C19H27N5O2 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
tert-butyl 4-[5-amino-1-(5-methylpyridin-2-yl)pyrazol-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27N5O2/c1-13-5-6-17(21-12-13)24-16(20)11-15(22-24)14-7-9-23(10-8-14)18(25)26-19(2,3)4/h5-6,11-12,14H,7-10,20H2,1-4H3 |
InChIキー |
UEOLPMMNXXQYQE-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)N2C(=CC(=N2)C3CCN(CC3)C(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13691917.png)
![2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)




![2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B13691943.png)
![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)


![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)

